molecular formula C11H13N B169831 3-Tert-butylbenzonitrile CAS No. 154532-34-0

3-Tert-butylbenzonitrile

Cat. No.: B169831
CAS No.: 154532-34-0
M. Wt: 159.23 g/mol
InChI Key: YDWBCSZHGGMJAB-UHFFFAOYSA-N
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Description

3-Tert-butylbenzonitrile is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where a tert-butyl group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

3-Tert-butylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Research on this compound derivatives has shown potential in developing new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other specialty chemicals.

Safety and Hazards

The safety data sheet for 3-Tert-butylbenzonitrile indicates that it is harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylbenzonitrile typically involves the reaction of 3-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 3-tert-butylbenzoic acid.

    Reduction: 3-tert-butylbenzylamine.

    Substitution: 3-tert-butyl-4-nitrobenzonitrile (in the case of nitration).

Comparison with Similar Compounds

    4-tert-Butylbenzonitrile: Similar in structure but with the tert-butyl group at the fourth position.

    2-tert-Butylbenzonitrile: Similar in structure but with the tert-butyl group at the second position.

    Benzonitrile: The parent compound without any tert-butyl substitution.

Uniqueness: 3-Tert-butylbenzonitrile is unique due to the position of the tert-butyl group, which can significantly influence its chemical properties and reactivity. The specific placement of the tert-butyl group at the third position can affect the compound’s steric and electronic characteristics, making it distinct from its isomers and other benzonitrile derivatives.

Properties

IUPAC Name

3-tert-butylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWBCSZHGGMJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942854
Record name 3-tert-Butylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-74-5
Record name 3-Butylbenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-tert-butylphenyl trifluoromethanesulfonate (1.5 g, 6.70 mmol) in DMF (10 mL), zinc cyanide (1.57 g, 13.40 mmol) was added. The reaction mixture was heated to 120° C. for 4 h. Then reaction mixture was cooled, diluted with ether (2500 mL) and washed twice with 2N ammonium hydroxide (50 mL). The ether solution was washed with brine (20 mL) and concentrated in vacuo to provide the crude mixture. The crude was then purified by column chromatography (5% EtOAc in hexanes) to afford 3-tert-butylbenzonitrile in 75% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.57 g
Type
catalyst
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step Two

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